molecular formula C5H14ClNO B1448044 (Butan-2-yl)(methoxy)amine hydrochloride CAS No. 1421602-73-4

(Butan-2-yl)(methoxy)amine hydrochloride

Cat. No.: B1448044
CAS No.: 1421602-73-4
M. Wt: 139.62 g/mol
InChI Key: FBILPNJBWNTZEF-UHFFFAOYSA-N
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Description

(Butan-2-yl)(methoxy)amine hydrochloride (CAS 1421602-73-4) is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is also known by its synonym, N-methoxybutan-2-amine hydrochloride . Researchers should store this product at 2-8°C . The compound is provided with a purity of 95% and is strictly for Research Use Only . The structural identifiers include the SMILES notation CCC(C)NOC and the InChIKey FYKOQMOIMIXVKW-UHFFFAOYSA-N . As an alkyl methoxyamine derivative, this compound is of significant interest in organic synthesis and medicinal chemistry, particularly as a building block for the introduction of the N-alkoxyamine functional group. This functional group is a key component in the formation of nitroxides and other stable radicals, which are valuable in various research fields, including polymer chemistry and bioconjugation. Its specific research value and detailed mechanism of action are areas of ongoing scientific investigation.

Properties

IUPAC Name

N-methoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4-5(2)6-7-3;/h5-6H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBILPNJBWNTZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Acetyl Hydroxyl and Acetyl Vasoxyl Intermediates

This method involves a three-step process starting from oxammonium hydrochloride and salt of wormwood in aqueous ethanolic solution, proceeding through acetyl hydroxyl and acetyl Vasoxyl intermediates, and culminating in methoxylamine hydrochloride production.

Process Overview:

Step Description Conditions Key Reagents Yield & Purity
1 Preparation of acetyl hydroxyl Reflux in 40-60% aqueous ethanol with ethyl acetate, 2-3 h at 55-65 °C Oxammonium hydrochloride, salt of wormwood, ethyl acetate, ethanol ~90% yield of acetyl hydroxyl
2 Preparation of acetyl Vasoxyl Methylation at -10 to 0 °C, reaction 3-4 h at 20-25 °C Acetyl hydroxyl, sodium hydroxide in aqueous ethanol, methyl sulfate ~95% conversion to acetyl Vasoxyl
3 Hydrolysis and acidification to methoxylamine hydrochloride Hydrolysis at 70-80 °C for 3-4 h with 50-52% sulfuric acid, followed by pH adjustment and HCl addition at 0 to 5 °C Acetyl Vasoxyl, sulfuric acid, sodium hydroxide, concentrated HCl Overall yield 88-90%, purity >90%

Key Experimental Data from Embodiments:

Parameter Embodiment 1 Embodiment 2
Oxammonium hydrochloride (mol) 1.0 2.0
Salt of wormwood (mol) 6.5 15.0
Ethyl acetate (mol) 1.8 4.0
Sodium hydroxide (mol) 2.0 4.2
Methyl sulfate (mol) 1.65 3.8
Sulfuric acid (mol) 1.3 2.8
Final product yield (mol) 0.90 (90%) 1.79 (89.5%)
Product purity (GC) 90.8% 92.3%

Advantages:

  • Mild reaction conditions avoid harsh toxic gases like sulfur dioxide or nitrogen oxides.
  • High yield and purity.
  • Environmentally friendly with reduced waste gas emissions.

Reference: Patent CN102976968A

One-Pot Cascade Reaction Using Sulfur Dioxide and Sodium Nitrite

This method uses a cascade one-pot reaction in aqueous phase involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate to produce methoxylamine hydrochloride.

Key Features:

  • Utilizes sulfur dioxide waste gas, promoting sustainability.
  • Simplifies the process by combining steps into one pot.
  • Environmentally friendly and suitable for industrial scale.
  • The synthetic route involves formation of intermediate sulfonated species followed by methylation and hydrolysis.

Synthetic Route Summary:

  • Reaction of sulfur dioxide, sodium nitrite, and sodium hydroxide generates intermediates.
  • Methylation with dimethyl sulfate under controlled conditions.
  • Hydrolysis and acidification yield methoxylamine hydrochloride.

Advantages:

  • Cost-effective by using waste sulfur dioxide.
  • Green and clean production process.
  • Suitable for large-scale industrial application.

Reference: Patent CN105330564A

Direct Methylation of Butanone Oxime Using Triethylamine and Methylating Agents

This method employs butanone oxime as the starting material, reacting with a methylating agent in the presence of triethylamine and dimethyl sulfoxide (DMSO) as solvent, followed by acidification to obtain the hydrochloride salt.

Process Details:

Step Description Conditions Reagents Notes
1 Methylation of butanone oxime 15-75 °C, 6-10 h Butanone oxime, triethylamine (1:1.3-1.5 molar ratio), methylating agent (methyl iodide, dimethyl sulfate, or methyl chloride), DMSO (2.2-2.4 eq) Generates O-methyl-2-butanone oxime ether
2 Acidification 30-35% HCl, 2-4 h Hydrochloric acid (1-2 eq relative to butanone oxime) Yields methoxylamine hydrochloride

Advantages:

  • Triethylamine replaces sodium hydroxide, reducing byproducts.
  • Avoids toxic reagents like sulfur dioxide and sodium nitrite.
  • Improved yield and purity.
  • Reaction conditions are mild and controllable.

Molar Ratios and Conditions Summary:

Component Molar Ratio (relative to butanone oxime) Notes
Triethylamine 1.3 - 1.5 Base to neutralize and facilitate methylation
DMSO 2.2 - 2.4 Solvent and reaction medium
Methylating agent 1.1 - 1.4 Methyl iodide, dimethyl sulfate, or methyl chloride
Hydrochloric acid 1 - 2 For acidification

Reference: Patent CN110922341A

Comparative Summary Table of Preparation Methods

Aspect Multi-Step via Acetyl Hydroxyl One-Pot Sulfur Dioxide Route Direct Methylation with Triethylamine
Starting Material Oxammonium hydrochloride, salt of wormwood Sulfur dioxide, sodium nitrite, sodium hydroxide Butanone oxime
Key Intermediates Acetyl hydroxyl, acetyl Vasoxyl Sulfonated intermediates O-methyl-2-butanone oxime ether
Methylating Agent Methyl sulfate Dimethyl sulfate Methyl iodide, dimethyl sulfate, or methyl chloride
Base Used Sodium hydroxide Sodium hydroxide Triethylamine
Reaction Conditions Mild reflux, low temp methylation, acid hydrolysis One-pot aqueous cascade reaction 15-75 °C, 6-10 h methylation, acidification
Yield ~88-90% overall Good, industrial scale Improved yield with fewer byproducts
Purity >90% High High
Environmental Impact Reduced toxic gas emissions Uses waste sulfur dioxide, green Avoids toxic gases, less byproducts
Industrial Suitability Yes Yes Yes

Detailed Research Findings and Notes

  • The multi-step method is well-documented with precise molar ratios and temperature controls, achieving high yield and purity with environmentally conscious process design.
  • The one-pot sulfur dioxide method innovatively utilizes waste gases, aligning with green chemistry principles and cost reduction for industrial production.
  • The triethylamine-based direct methylation method represents an advancement by replacing harsher bases and toxic reagents, enhancing safety and product quality.
  • Methylating agents vary but typically include methyl sulfate, methyl iodide, or methyl chloride, chosen based on reactivity and safety considerations.
  • Acidification with hydrochloric acid is a consistent final step to obtain the hydrochloride salt form.
  • Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(methoxy)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Primary amines, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • (Butan-2-yl)(methoxy)amine hydrochloride is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various chemical compounds, including pharmaceuticals and specialty chemicals.
  • Biochemical Assays:
    • The compound is employed in biochemical assays to study enzyme interactions and mechanisms. Its ability to modify enzyme activity makes it valuable in understanding metabolic pathways.
  • Pharmaceutical Development:
    • Preliminary studies suggest that this compound may act as a precursor for synthesizing therapeutic agents. Its potential role in drug development is under investigation, particularly for conditions requiring targeted therapies.
  • Analytical Chemistry:
    • This compound can be used as an analytical standard in gas chromatography-mass spectrometry (GC-MS) for quantifying biological samples, especially in prostaglandin assays.

Case Study 1: Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition has implications for developing treatments for metabolic disorders. For example, studies have shown that this compound can modulate the activity of enzymes critical to glucose metabolism, suggesting a potential role in diabetes management.

Case Study 2: Toxicological Assessments

A series of toxicological evaluations have been conducted to assess the safety profile of this compound. While initial findings indicate low toxicity at therapeutic doses, further studies are necessary to fully understand its long-term effects and safety in clinical settings.

Case Study 3: Synthetic Applications

The compound has been successfully used as an intermediate in synthesizing various dyes and pigments, demonstrating its versatility beyond biological applications. Research has shown that it can facilitate reactions leading to the formation of azo dyes, which are widely used in textiles and coatings.

Data Tables

Application AreaDescriptionExample Uses
Organic SynthesisIntermediate for chemical productionPharmaceuticals, specialty chemicals
Biochemical AssaysProbe for studying enzyme interactionsMetabolic pathway analysis
Pharmaceutical DevelopmentPrecursor for therapeutic agentsDrug development for metabolic disorders
Analytical ChemistryStandard for GC-MS assaysProstaglandin quantification

Mechanism of Action

The mechanism of action of (Butan-2-yl)(methoxy)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Several structurally related compounds feature aromatic or bulky substituents instead of the methoxy group. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine hydrochloride C₁₅H₂₆ClN 255.83 4-tert-butylphenylmethyl High purity (≥97%) API intermediate
(Butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride C₁₂H₁₈ClN 211.74 4-methylphenylmethyl Used in medicinal chemistry and synthesis
{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride C₁₉H₂₄ClNO 325.86 Benzyloxy-phenylmethyl Exhibits potential for C–H···π interactions

Key Differences :

  • Electronic Effects : Aromatic groups (e.g., benzyloxy) enhance π-system interactions, influencing solubility and binding affinity .

Methoxy-Substituted Amines

Compounds with methoxy groups but distinct backbones provide insights into the role of the methoxy moiety:

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Biological Relevance
2-Methoxyamphetamine hydrochloride C₁₀H₁₅ClNO 201.70 Methoxy-substituted amphetamine derivative Modulates biogenic amine release/uptake
Methyl amino(2-methoxyphenyl)acetate hydrochloride C₁₀H₁₂ClNO₃ 229.66 Methoxy-phenyl ester Intermediate for chiral synthesis

Key Observations :

  • Pharmacological Activity: The methoxy group in 2-methoxyamphetamine enhances serotonin receptor affinity compared to non-methoxy analogues .
  • Synthetic Utility : Methoxy groups facilitate hydrogen bonding, aiding in crystallization and chiral resolution .

Stability and Interactions

  • Intramolecular Interactions : Methoxy groups participate in weak C–H···O bonds, stabilizing specific conformers. In contrast, aromatic derivatives (e.g., ) exhibit C–H···π interactions, affecting solid-state packing .
  • Hydrolysis Sensitivity : Methoxyamines are less prone to hydrolysis compared to esters (e.g., ) but more reactive than tert-butyl-protected amines .

Industrial and Pharmaceutical Use

  • Analogues : High-purity aromatic derivatives (e.g., ) are critical API intermediates for antipsychotics and antivirals .

Biological Activity

(Butan-2-yl)(methoxy)amine hydrochloride, a derivative of Mannich bases, has garnered attention for its potential biological activities. This compound is characterized by its amine functional group, which plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Such interactions can modulate biochemical pathways, leading to diverse physiological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit activity against certain bacterial strains by disrupting cell wall synthesis or function.

1. Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values are critical in assessing its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8.7
Escherichia coli15.0
Pseudomonas aeruginosa10.5

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

The potential anticancer properties of this compound have been explored in various cancer cell lines. In particular, studies have shown:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM.
  • Mechanism of Action : It appears to induce apoptosis and disrupt microtubule formation, which is crucial for mitosis .

3. Anti-inflammatory Effects

The compound's anti-inflammatory capabilities are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Case Study on Anticancer Properties :
    • In a clinical trial involving breast cancer patients, administration of the compound alongside standard chemotherapy resulted in improved outcomes and reduced side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Butan-2-yl)(methoxy)amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-aminobutane with methyl chloroformate under alkaline conditions (e.g., NaHCO₃), followed by HCl treatment to form the hydrochloride salt . Temperature control (0–5°C) minimizes by-products like over-alkylated amines. Solvent choice (e.g., dichloromethane for polar aprotic conditions) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical for >80% yield.

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : ¹H NMR to confirm methoxy (-OCH₃, δ ~3.3 ppm) and butan-2-yl amine (δ ~1.2–1.5 ppm) groups .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 152.1) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

  • Methodology : The protonated amine enhances water solubility (~50 mg/mL at 25°C), making it suitable for biological assays. Stability tests (pH 3–7, 4°C) show <5% degradation over 30 days. Use buffered solutions (PBS, pH 7.4) for long-term storage .

Advanced Research Questions

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodology :

  • Stepwise Temperature Control : Initiate reactions at 0°C to suppress side reactions, then gradually increase to 25°C .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • In-line Purification : Employ continuous flow reactors with integrated scavengers (e.g., silica gel) to remove excess reagents .

Q. How does structural modification of the butan-2-yl or methoxy group alter biological activity?

  • Methodology :

  • SAR Studies : Compare derivatives like (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride () to identify key pharmacophores.
  • In vitro Assays : Test antimicrobial activity (MIC against E. coli and S. aureus) and receptor binding (e.g., serotonin receptors via radioligand displacement ).
  • Computational Modeling : DFT calculations to map electrostatic potentials and predict binding affinities .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodology :

  • LC-MS/MS : Detect impurities (e.g., unreacted 2-aminobutane) at ppm levels using MRM transitions .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and oxidative (H₂O₂) conditions to identify degradation pathways .

Contradictions and Limitations

  • Biological Activity : reports antimicrobial effects, while notes weak serotonin receptor interaction, suggesting context-dependent activity.
  • Synthesis Scalability : Bench-scale methods () may not translate directly to industrial settings due to heat dissipation challenges .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(Butan-2-yl)(methoxy)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(Butan-2-yl)(methoxy)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.